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Compound of Interest

Compound Name: 2-Bromoundec-1-ene
CAS No.: 145732-28-1
Cat. No.: B136251
. J

This technical guide offers a comprehensive, in-depth analysis of the predicted spectroscopic
data for 2-Bromoundec-1-ene. Designed for researchers, scientists, and professionals in drug
development, this document provides a foundational understanding of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound. In the absence of publicly available experimental spectra for 2-Bromoundec-1-
ene, this guide leverages data from analogous vinyl bromide compounds and fundamental
spectroscopic principles to provide a robust predictive framework. This approach is intended to
empower researchers in the synthesis, identification, and utilization of this versatile chemical
building block.

Molecular Structure and Spectroscopic Overview

2-Bromoundec-1-ene is a halogenated alkene with a terminal double bond and a bromine
atom attached to the second carbon of an eleven-carbon chain. This structure presents distinct
features that are readily identifiable through various spectroscopic techniques. The vinyl
bromide moiety will exhibit characteristic signals in both *H and 3C NMR, while the long alkyl
chain will contribute to the aliphatic region of the spectra. IR spectroscopy will reveal key
vibrational modes for the C=C and C-Br bonds, and mass spectrometry will show a distinctive
isotopic pattern for bromine, along with predictable fragmentation of the alkyl chain.

Caption: Molecular structure of 2-Bromoundec-1-ene with atom numbering.
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'H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for elucidating
the structure of organic molecules by providing information about the chemical environment of
hydrogen atoms. For 2-Bromoundec-1-ene, the *H NMR spectrum is predicted to be
characterized by distinct signals for the vinyl protons and the aliphatic chain protons.

Predicted 'H NMR SpectralData

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~5.6-5.8 Doublet 1H H-1a (geminal to Br)
~5.4-56 Doublet 1H H-1b (geminal to Br)
~2.2-24 Triplet 2H H-3

~1.2-1.6 Multiplet 14H H-4 to H-10
~0.8-0.9 Triplet 3H H-11

Disclaimer: These are predicted values based on analogous compounds and spectroscopic
principles.

Interpretation of the Predicted *H NMR Spectrum

The most downfield signals are expected to be from the two geminal protons on C-1. These
protons are deshielded by the electron-withdrawing effect of the adjacent bromine atom and the
anisotropic effect of the double bond. They are expected to appear as two distinct doublets due
to geminal coupling.

The protons on C-3 are adjacent to the electron-withdrawing bromine atom, which will cause a
downfield shift compared to a typical methylene group in an alkane. This signal is predicted to
be a triplet due to coupling with the two protons on C-4.

The protons of the long alkyl chain (C-4 to C-10) will overlap in the aliphatic region of the
spectrum, appearing as a broad multiplet. The terminal methyl group (C-11) is expected to be
the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene

group.
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Experimental Protocol for *H NMR Acquisition

A robust protocol for acquiring the *H NMR spectrum of 2-Bromoundec-1-ene would involve
dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform
(CDCIs). The use of CDCls is standard as it is a good solvent for many organic compounds and
its residual proton signal at 7.26 ppm provides a convenient internal reference. The spectrum
should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate
resolution of the signals. A standard pulse program with a 30° pulse angle and a relaxation
delay of 1-2 seconds is typically sufficient.

Caption: A typical experimental workflow for acquiring a *H NMR spectrum.

3C NMR Spectroscopy: A Predictive Analysis

Carbon-13 Nuclear Magnetic Resonance (3*C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. For 2-Bromoundec-1-ene, the 13C NMR spectrum will
distinguish between the sp2 hybridized carbons of the double bond and the sp3 hybridized
carbons of the alkyl chain.

Predicted **C NMR Spectral Data

Predicted Chemical Shift (6, ppm) Assignment
~130- 135 C-2
~115-120 C-1

~35-40 C-3

~28 - 32 C-41t0 C-10
~22 - 23 C-10

~14 C-11

Disclaimer: These are predicted values based on analogous compounds and spectroscopic

principles.

Interpretation of the Predicted **C NMR Spectrum
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The two sp? carbons of the double bond are expected to be the most downfield signals. The
carbon atom bonded to the bromine (C-2) will be significantly deshielded and is predicted to
appear at a lower field than the terminal C-1. The chemical shifts of the aliphatic carbons will
follow a predictable pattern, with the carbon adjacent to the bromine (C-3) being more
deshielded than the others. The remaining methylene carbons of the long chain will have
similar chemical shifts and may overlap. The terminal methyl carbon (C-11) will be the most
upfield signal.

Experimental Protocol for **C NMR Acquisition

The sample preparation for 33C NMR is the same as for tH NMR. The acquisition of a 13C NMR
spectrum typically requires a larger number of scans than *H NMR due to the low natural
abundance of the 13C isotope. A standard proton-decoupled pulse sequence is used to simplify
the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon
atom.

Infrared (IR) Spectroscopy: A Predictive Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations. The IR
spectrum of 2-Bromoundec-1-ene is expected to show characteristic absorption bands for the
C=C double bond and the C-Br bond.

Predicted IR Spectral Data

Predicted Wavenumber (cm~?) Vibration

~3080 =C-H stretch

~2925, ~2855 C-H stretch (aliphatic)
~1630 C=C stretch

~1465 C-H bend (aliphatic)
~900, ~990 =C-H bend (out-of-plane)
~600 - 700 C-Br stretch
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Disclaimer: These are predicted values based on analogous compounds and spectroscopic
principles.

Interpretation of the Predicted IR Spectrum

The key diagnostic peaks in the predicted IR spectrum of 2-Bromoundec-1-ene are the C=C
stretch and the C-Br stretch. The C=C stretching vibration is expected to appear as a weak to
medium band around 1630 cm~1. The C-H stretching vibrations of the vinyl group will be
observed at a slightly higher frequency (~3080 cm~?) than the aliphatic C-H stretches (~2925
and ~2855 cm™1). The out-of-plane =C-H bending vibrations are also characteristic of a
terminal alkene and are expected in the 900-1000 cm~* region. The C-Br stretching vibration
will appear in the fingerprint region, typically between 600 and 700 cm~1.

Experimental Protocol for IR Acquisition

The IR spectrum of liquid 2-Bromoundec-1-ene can be easily obtained using an Attenuated
Total Reflectance (ATR) FT-IR spectrometer. A small drop of the sample is placed on the ATR
crystal, and the spectrum is recorded. This method is fast, requires minimal sample
preparation, and is non-destructive.

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of
ions. For 2-Bromoundec-1-ene, the mass spectrum will provide information about the
molecular weight and the elemental composition, and the fragmentation pattern will offer clues
about the molecular structure.

Predicted Mass Spectral Data

mlz Interpretation

232,234 Molecular ion peaks (M*, M++2)
153 M- Br]*

41 Allyl cation ([CsHs]*)

Disclaimer: These are predicted values based on the expected fragmentation of the molecule.
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Interpretation of the Predicted Mass Spectrum

A key feature in the mass spectrum of 2-Bromoundec-1-ene will be the presence of two
molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 232 and 234).
This is due to the two naturally occurring isotopes of bromine, 7°Br and 8!Br, which have almost
equal abundance.[1] The fragmentation of the molecular ion is expected to involve the loss of a
bromine radical to form a stable secondary carbocation at m/z 153. Further fragmentation of
the alkyl chain is also expected, with the formation of smaller carbocations. A prominent peak
at m/z 41, corresponding to the stable allyl cation, is also anticipated.[2]

Experimental Protocol for MS Acquisition

The mass spectrum of 2-Bromoundec-1-ene can be obtained using a gas chromatograph
coupled to a mass spectrometer (GC-MS) with an electron ionization (El) source. The sample
is injected into the GC, where it is vaporized and separated from any impurities. The purified
compound then enters the mass spectrometer, where it is ionized by a beam of high-energy
electrons, causing fragmentation. The resulting ions are then separated by their mass-to-
charge ratio.

[C11H21Br]*
(m/z 232, 234)

/Br' &agmentation

[C11H21]* [C3H5]*
(m/z 153) (miz 41)

Br

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Bromoundec-1-ene in mass

spectrometry.

Conclusion

This in-depth technical guide provides a predictive framework for the spectroscopic
characterization of 2-Bromoundec-1-ene. By leveraging established spectroscopic principles
and data from analogous compounds, we have outlined the expected *H NMR, 13C NMR, IR,
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and Mass Spectrometry data. This guide is intended to serve as a valuable resource for
researchers, aiding in the identification and utilization of this compound in various scientific
endeavors. The provided experimental protocols offer a starting point for obtaining high-quality
spectral data once the compound is synthesized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Predictive Spectroscopic Guide to 2-Bromoundec-1-
ene for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136251#2-bromoundec-1-ene-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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